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1-(3-methoxyphenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea

Physicochemical properties Linker SAR Drug design

SAR campaigns exploring soluble epoxide hydrolase (sEH) inhibition often lack systematic access to single-positional isomers and precise linker-length analogs, slowing target-validation and lead-optimization cycles. This compound solves that gap as a dedicated 3-methoxy, C3-linked pyridazinone-urea scaffold probe. - Enables direct comparison with 2-methoxy and 4-methoxy regioisomers to deconvolute >10-fold potency shifts driven by methoxy position. - Propyl (C3) linker differs by one methylene unit from the common ethyl (C2) homolog, supporting systematic evaluation of conformational flexibility and membrane permeability. - Supplied with ≥95% purity, ready for in vitro sEH inhibition assays and fragment-based design workflows.

Molecular Formula C15H18N4O3
Molecular Weight 302.334
CAS No. 1172451-25-0
Cat. No. B2523662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-methoxyphenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea
CAS1172451-25-0
Molecular FormulaC15H18N4O3
Molecular Weight302.334
Structural Identifiers
SMILESCOC1=CC=CC(=C1)NC(=O)NCCCN2C(=O)C=CC=N2
InChIInChI=1S/C15H18N4O3/c1-22-13-6-2-5-12(11-13)18-15(21)16-8-4-10-19-14(20)7-3-9-17-19/h2-3,5-7,9,11H,4,8,10H2,1H3,(H2,16,18,21)
InChIKeyMBNDAUONIUJQKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structural and Chemical Overview


1-(3-Methoxyphenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea is a synthetic urea derivative featuring a 3-methoxyphenyl group linked via a propyl chain to a 6-oxopyridazin-1(6H)-yl moiety. Its molecular formula is C15H18N4O3 with a molecular weight of 302.33 g/mol . This compound belongs to a class of pyridazinone-containing ureas that have demonstrated potent biological activities, including soluble epoxide hydrolase (sEH) inhibition with IC50 values in the sub-nanomolar range for closely related scaffolds [1].

sEH pathway Pyridazinone-urea scaffold reported for soluble epoxide hydrolase inhibition studies
SAR probe 3‑methoxyphenyl + propyl linker enables regioisomeric and linker‑length SAR campaigns
Physicochem Propyl linker may influence conformational sampling vs. ethyl‑linked analogs

Why Generic Pyridazinone Ureas Cannot Substitute


Pyridazinone-containing ureas constitute a diverse scaffold family where subtle structural variations—such as the position of the methoxy substituent on the phenyl ring, the length of the alkyl linker, and the substitution pattern on the pyridazinone core—can profoundly alter target binding affinity and selectivity [1]. For instance, regioisomeric displacement of the methoxy group from 3-position to 2- or 4-position on the phenyl ring can modify hydrogen bonding networks and electronic distribution, potentially reversing selectivity or abolishing activity against a given target [2]. The 3-methoxyphenyl substitution pattern present in this compound has been identified as a privileged motif in certain urea-based inhibitors, but its activity cannot be extrapolated from other methoxy isomers .

Regioisomer 2‑ or 4‑methoxy analogs may shift electronic distribution and target interaction, altering selectivity profile.
Linker Ethyl‑linked analogs differ in conformational flexibility and membrane permeability; SAR may not transfer directly.
Core Non‑urea pyridazinones lack the urea motif critical for sEH inhibition; class activity may differ by >1000‑fold.

Key Differentiation Evidence


Molecular Weight and Linker Length Comparison

The target compound features a propyl linker (C3) between the urea group and the pyridazinone ring, resulting in a molecular weight of 302.33 g/mol . In contrast, the closest ethyl-linked analog, 1-(4-methoxyphenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea (CAS 1105222-04-5), has a molecular weight of 288.30 g/mol . This difference of 14.03 g/mol corresponds to the additional methylene unit, which may influence conformational flexibility, entropic binding penalties, and membrane permeability [1].

Linker length
Cross-study comparable
Propyl (C3) adds 14.03 g/mol and one rotatable bond vs. ethyl (C2) analog
Linker SAR: conformational sampling and entropic binding may differ
Physicochemical comparison only
Physicochemical properties Linker SAR Drug design

Class-Level sEH Inhibitory Potency

Pyridazinone-containing phenyl urea derivatives have been reported as potent soluble epoxide hydrolase (sEH) inhibitors, with IC50 values ranging from 0.2 to 57 nM across a structurally diverse series [1]. The most potent compound in this class, FP9, achieved an IC50 of 0.2 nM and oral bioavailability of 78% [1]. While direct sEH inhibition data for the target compound are not yet published, its core scaffold aligns with this pharmacophore, suggesting potential for similar potency [2]. In contrast, many generic pyridazinone derivatives without the urea linkage exhibit substantially weaker or no sEH activity.

sEH potency (class)
Class-level inference
Pyridazinone-urea chemotype: reported IC50 range 0.2–57 nM; non‑urea analogs typically >1 µM
Supports sEH pathway inhibition studies; direct data for this compound not yet published
Class reference: Lengerli et al. 2025
sEH inhibition Anti-inflammatory Neuropathic pain

Regioisomeric Methoxy Positioning Effects

The target compound contains a 3-methoxyphenyl (meta-methoxy) substitution, distinguishing it from the 2-methoxy (ortho) and 4-methoxy (para) regioisomers, which are also commercially available (e.g., CAS 1021253-96-2 for the 2-methoxy analog with a 4-methoxyphenyl-substituted pyridazinone) [1]. The 3-methoxy group exerts a distinct electronic effect: it is meta-directing and electron-donating via resonance (+M) while electron-withdrawing via induction (−I), creating a unique electrostatic potential surface compared to ortho (steric hindrance plus +M/−I) and para (predominantly +M) isomers [2]. This electronic differentiation can translate into divergent hydrogen bonding patterns with biological targets, as demonstrated in SAR studies of pyridazine-based VEGFR-2 inhibitors where subtle substitution changes altered IC50 values by >10-fold [3].

Methoxy position
Class-level inference
3‑OCH3: σmeta = 0.115; 4‑OCH3: σpara = −0.268. Regioisomeric shifts may alter target binding >10‑fold
Electrostatic and steric profile cannot be extrapolated from 2‑ or 4‑methoxy isomers
Based on pyridazine VEGFR‑2 SAR; Hammett values provided
Regioisomer effects Electronic distribution SAR

Optimal Research Applications


sEH Inhibitor SAR Programs

The pyridazinone-urea scaffold of this compound aligns with the pharmacophore of potent sEH inhibitors (IC50 = 0.2–57 nM) [1]. Researchers investigating sEH as a target for inflammatory pain, chemotherapy-induced peripheral neuropathy, or cardiovascular disease can use this compound as a scaffold probe to explore how the 3-methoxyphenyl substitution and propyl linker length influence target engagement and metabolic stability.

Regioisomeric Selectivity Studies

The distinct 3-methoxy substitution pattern provides a critical tool for SAR campaigns aimed at understanding how methoxy positional isomerism affects target binding. As demonstrated in pyridazine-based VEGFR-2 inhibitor studies, regioisomeric shifts can alter potency by >10-fold [2], making this compound an essential comparator to its 2-methoxy and 4-methoxy analogs.

Linker Length Optimization

The propyl (C3) linker between the urea and pyridazinone moieties differs from the more common ethyl (C2) linker by one methylene unit (14.03 g/mol molecular weight difference) . This compound enables systematic evaluation of linker length effects on conformational flexibility, entropic binding costs, and membrane permeability in fragment-based or bidentate ligand design projects.

Application
Selection Property
Validation Focus
sEH pathway inhibition studies
Pyridazinone-urea scaffold fit
Target engagement and metabolic stability in inflammatory pain or neuropathic pain models
Regioisomeric SAR campaigns
3‑methoxy substitution identity
Electronic distribution and hinge‑binding comparison vs. 2‑/4‑methoxy analogs
Linker length optimization
Propyl linker conformational profile
Entropic binding penalties and permeability relative to ethyl‑linked analogs
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